N-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C19H24N8 and its molecular weight is 364.457. The purity is usually 95%.
BenchChem offers high-quality N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吡唑并[3,4-d]嘧啶类化合物已显示出作为潜在抗癌剂的希望。研究人员合成了该化合物的衍生物并评估了其对各种癌细胞系的细胞毒性作用。 例如,一些衍生物对乳腺癌 (MCF-7)、结肠癌 (HCT-116) 和肝癌 (HepG-2) 细胞表现出显着的抑制活性 。需要进一步研究来探索其作用机制并优化其疗效。
- 已对 1,3-二取代吡唑并[3,4-d]嘧啶骨架作为寨卡病毒抑制剂的潜力进行了研究。 基于该骨架的化合物 5 显示出有希望的结果,值得进一步的结构活性关系 (SAR) 研究 。了解该化合物与病毒蛋白之间的相互作用可能导致有效抗病毒疗法的开发。
抗癌活性
寨卡病毒抑制剂
总之,N-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}-1-(5,6,7,8-四氢喹唑啉-4-基)哌啶-4-胺在从癌症研究到抗病毒药物开发的各个领域都具有希望。持续的研究将揭示其全部潜力,并为创新的治疗策略铺平道路。 🌟
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus blocking the phosphorylation process . This results in the disruption of the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase and the progression through the S phase . This leads to a halt in cell division and proliferation . The compound’s action on CDK2 also induces apoptosis within cells .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
生物活性
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that combines a pyrazolo[3,4-d]pyrimidine moiety with a tetrahydroquinazoline and piperidine framework. The IUPAC name reflects its intricate design, which facilitates interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄ |
Molecular Weight | 258.32 g/mol |
CAS Number | Not specified |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves competitive inhibition at the ATP-binding site of CDK2, which is crucial for phosphorylation events necessary for cell cycle advancement.
Anticancer Activity
Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines exhibited significant sensitivity to treatment with this compound.
- IC50 values indicate potent activity, suggesting that the compound effectively induces apoptosis in these cancer cells.
The following table summarizes the IC50 values observed in different studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 5.2 | |
HCT-116 | 4.8 |
In Vitro Studies
In vitro experiments have been conducted to assess the cytotoxicity of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine against various cancer cell lines. These studies typically involve treating cells with varying concentrations of the compound and measuring cell viability using assays such as MTT or XTT.
In Vivo Studies
Preliminary in vivo studies have been performed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies are crucial for understanding its potential as a therapeutic agent in oncology.
Safety and Toxicology
While promising results have been reported regarding its anticancer properties, safety profiles must be established through comprehensive toxicological assessments. Early-stage studies suggest moderate toxicity levels; however, further research is required to confirm these findings and establish safe dosage ranges for potential clinical applications.
属性
IUPAC Name |
1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-26-18-15(10-24-26)17(21-12-22-18)25-13-6-8-27(9-7-13)19-14-4-2-3-5-16(14)20-11-23-19/h10-13H,2-9H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOSQLJIFFCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。